molecular formula C10H11NO2 B115982 (S)-(+)-Methyl indoline-2-carboxylate CAS No. 141410-06-2

(S)-(+)-Methyl indoline-2-carboxylate

Cat. No.: B115982
CAS No.: 141410-06-2
M. Wt: 177.2 g/mol
InChI Key: URORFKDEPJFPOV-VIFPVBQESA-N
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Description

(S)-(+)-Methyl indoline-2-carboxylate (CAS: 141410-06-2) is a chiral indoline derivative with a methyl ester group at the 2-position of the indoline scaffold. It is commercially available with a purity of ≥95% and is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of peptidomimetics, enzyme inhibitors, and receptor ligands . Its (S)-configuration confers stereochemical specificity, making it valuable for asymmetric synthesis and drug design where enantioselectivity is critical.

Properties

IUPAC Name

methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URORFKDEPJFPOV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427246
Record name (S)-(+)-Methyl indoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141410-06-2
Record name (S)-(+)-Methyl indoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-Dihydro-1H-indole-2-carboxylic acid methylester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Process Overview

  • Racemic Starting Material : The synthesis begins with racemic indoline-2-carboxylic acid (III), which is reacted with a chiral amine, typically (R)-α-methylbenzylamine, to form diastereomeric salts (IVa and IVb).

  • Crystallization : The (2S)-enantiomer salt (IVa) crystallizes preferentially and is isolated via filtration.

  • Acid Treatment : The isolated salt is treated with hydrochloric acid to yield (S)-indoline-2-carboxylic acid (I), which is esterified with methanol to form the target compound.

  • Recycling : The mother liquor containing predominantly (2R)-enantiomer salts undergoes racemization under basic conditions (140–200°C, 5–15 bar pressure) to regenerate racemic acid (III), restarting the cycle.

Table 1: Key Parameters for Chiral Amine Resolution

ParameterDetailsYield/Purity
Chiral amine(R)-α-methylbenzylamine99.5% enantiomeric excess (ee)
Racemization conditions160°C, 10 bar, NaOH95% racemization efficiency
Cycle repetitions2–6 cyclesCumulative yield: 50–70%
Crystallization solventIsopropanol/water98% chemical purity

This method’s economic viability stems from near-quantitative recycling of the (2R)-enantiomer, minimizing raw material waste.

Enzymatic Esterification for Optical Purification

Hydrolytic enzymes offer an alternative route to achieve high optical purity without chiral auxiliaries. As noted in VulcanChem’s technical documentation, lipases or esterases selectively catalyze the esterification of (S)-indoline-2-carboxylic acid with methanol.

Enzymatic Process Steps

  • Substrate Preparation : (S)-Indoline-2-carboxylic acid is suspended in methanol.

  • Enzyme Addition : Immobilized Candida antarctica lipase B (CAL-B) is introduced at 30–40°C.

  • Esterification : The enzyme selectively esterifies the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

  • Separation : The product is isolated via filtration, and the (R)-acid is racemized for reuse.

Table 2: Enzymatic Esterification Performance

ParameterDetailsOutcome
Enzyme loading5–10 wt%90% conversion in 24h
Temperature35°C98% ee
Solvent systemMethanol/toluene (1:1 v/v)85% isolated yield

This method reduces reliance on toxic solvents and chiral amines, aligning with green chemistry principles.

Comparative Analysis of Methods

Table 3: Method Comparison for (S)-(+)-Methyl Indoline-2-Carboxylate Synthesis

MethodAdvantagesLimitations
Chiral amine resolutionHigh ee (>99.5%), scalable, recyclableMulti-step, high pressure required
Enzymatic esterificationEco-friendly, single-step resolutionLower yield (85%), enzyme cost
Asymmetric hydrogenationTheoretical atom economyUnproven industrially

The chiral amine method dominates industrial production due to its robust yields and purity, while enzymatic approaches are gaining traction for niche applications.

Industrial Scale-Up Considerations

Process Optimization

  • Temperature Control : Maintaining 160°C during racemization ensures efficient isomerization without decomposition.

  • Solvent Recovery : Isopropanol and toluene are recycled via distillation, reducing environmental impact.

  • Catalyst Reuse : Immobilized enzymes in flow reactors achieve >10 cycles without significant activity loss.

Quality Control Metrics

  • HPLC Analysis : Chiral columns (e.g., Chiralpak AD-H) confirm enantiomeric purity ≥99.5%.

  • Residual Solvent Testing : Meets ICH guidelines for methanol (<3000 ppm) .

Chemical Reactions Analysis

Acidic/Basic Hydrolysis

(S)-(+)-Methyl indoline-2-carboxylate undergoes hydrolysis under acidic or basic conditions to yield (S)-indoline-2-carboxylic acid. In industrial settings, enzymatic hydrolysis is preferred to retain enantiomeric purity (>99% e.e.) .

Typical Conditions

MethodReagents/ConditionsYieldOptical PuritySource
Basic Hydrolysis1N NaOH, room temperature, 2–4 h86%>99% e.e.
Acidic Workup1N HCl post-hydrolysis, pH 592%>99% e.e.
Enzymatic ResolutionBacillus aryabhattai C26-1, pH 7.578%99% e.e.

Enzymatic methods using Bacillus aryabhattai selectively hydrolyze the (R)-enantiomer of racemic ethyl indoline-2-carboxylate, leaving the (S)-ester intact . This approach minimizes racemization and is scalable for industrial production .

Amide Bond Isomerization

The compound exhibits solvent-dependent cis-amide isomer preferences due to steric and electronic interactions. Polar solvents (e.g., DMSO, water) stabilize the cis conformation, while nonpolar solvents (e.g., chloroform) favor the trans isomer .

Solvent Effects on Isomer Ratio

SolventPolarity Index% cis Isomer% trans Isomer
DMSO7.2955
Water9.09010
Chloroform4.11585

Computational studies attribute this behavior to dipole stabilization in polar solvents and steric clashes between the indoline ring and acetyl group in nonpolar environments .

Peptide Coupling and Diketopiperazine Formation

This compound serves as a precursor in peptide synthesis but faces challenges due to its propensity to form diketopiperazines (DKPs).

Key Findings

  • Coupling Reactivity : Steric hindrance from the indoline ring slows coupling reactions. Activated reagents like HATU or PyBOP improve yields .

  • DKP Formation : Intramolecular cyclization occurs under mild conditions (pH 7–9, 25°C), with DKPs forming within 12 h .

  • Mitigation Strategies :

    • Use of low-temperature (0–4°C) and dilute solutions.

    • Incorporation of bulky protecting groups (e.g., Fmoc) to block cyclization .

Racemization Under High-Temperature Conditions

Racemization occurs at elevated temperatures (>140°C) under basic conditions, converting the (S)-enantiomer to a racemic mixture. This process is critical for recycling undesired enantiomers in industrial resolutions .

Racemization Parameters

TemperaturePressureBaseTime% Racemization
160°C10 bar2N NaOH3 h98%
180°C15 bar2N NaOH1.5 h99%

Substitution Reactions

The ester group undergoes nucleophilic substitution with amines or alcohols, though reactivity is limited by steric hindrance.

Example Reaction

  • Aminolysis : Reaction with benzylamine in THF at 60°C yields (S)-indoline-2-carboxamide (62% yield) .

Scientific Research Applications

Pharmaceutical Development

(S)-(+)-Methyl indoline-2-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its applications are particularly notable in the development of drugs targeting neurological disorders and other therapeutic areas.

Key Insights:

  • Neurological Disorders : The compound is involved in synthesizing drugs that address conditions such as depression and anxiety, where indole derivatives have shown efficacy.
  • HIV Research : Recent studies indicate that derivatives of indole-2-carboxylic acid, related to this compound, inhibit the HIV-1 integrase enzyme, suggesting potential for developing antiviral therapies .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for constructing complex molecules. This capability allows chemists to design new compounds with tailored properties.

Applications:

  • Synthesis of Chiral Compounds : Its chiral nature facilitates the production of enantiomerically pure substances, which are vital in pharmaceuticals.
  • Functionalization : The compound can be easily modified to create a variety of derivatives with diverse biological activities.

Material Science

The compound finds applications in material science, particularly in the formulation of advanced materials.

Properties Enhanced:

  • Polymers and Coatings : It is used to improve the mechanical and thermal properties of polymers, making them suitable for high-performance applications.
  • Nanocomposites : Incorporation into nanocomposite materials enhances their durability and functionality.

Agricultural Chemistry

This compound contributes to the development of agrochemicals, focusing on creating more effective and environmentally friendly pesticides and herbicides.

Benefits:

  • Eco-Friendly Solutions : The compound's derivatives are designed to minimize environmental impact while maintaining efficacy against pests.
  • Targeted Action : Research indicates its potential in developing selective herbicides that reduce harm to non-target species.

Biochemical Research

Researchers utilize this compound in various biochemical studies to explore its interactions within biological systems.

Research Focus:

  • Metabolic Pathways : Studies investigate how this compound influences metabolic processes, providing insights into its potential therapeutic roles.
  • Binding Studies : Interaction studies with biological targets help elucidate its pharmacological properties and therapeutic potential.

Table 1: Key Applications of this compound

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disorders; potential antiviral activity against HIV.
Organic SynthesisBuilding block for complex molecules; functionalization capabilities.
Material ScienceEnhances mechanical/thermal properties in polymers and coatings.
Agricultural ChemistryDevelopment of eco-friendly pesticides/herbicides; targeted action against pests.
Biochemical ResearchStudies on metabolic pathways; binding affinity investigations with biological targets.

Case Studies

  • HIV Integrase Inhibition :
    • A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase with IC50 values as low as 0.13 μM . This suggests that this compound or its derivatives could be promising candidates for further drug development.
  • Polymer Enhancements :
    • Research on incorporating this compound into polymer matrices showed improved thermal stability and mechanical strength, indicating its utility in high-performance materials .
  • Agrochemical Development :
    • A project focused on synthesizing herbicides using this compound derivatives resulted in formulations that exhibited higher selectivity and lower toxicity to non-target plants compared to conventional herbicides .

Mechanism of Action

The mechanism of action of (S)-(+)-Methyl indoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as esterases, which catalyze its hydrolysis to (S)-indoline-2-carboxylic acid. This intermediate can then participate in various metabolic pathways, exerting its effects through the modulation of enzyme activity and interaction with cellular receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-2-Carboxylic Acid Derivatives

Indole-2-carboxylic acid and its esters are structurally related to (S)-(+)-methyl indoline-2-carboxylate but differ in oxidation state (indoline vs. indole) and substituent positions. Key analogs include:

Compound CAS RN Melting Point (°C) Molecular Weight Purity (%) Key Features
Indole-2-carboxylic acid 1477-50-5 205–209 161.15 >95.0 Free carboxylic acid; used in alkaloid synthesis
Ethyl indole-2-carboxylate 1477-50-5* N/A 189.19 N/A Ester derivative; higher lipophilicity than methyl analogs
This compound 141410-06-2 N/A 191.20 ≥95.0 Chiral, saturated indoline core; enhanced stability and stereoselectivity

*Note: Ethyl indole-2-carboxylate shares the CAS RN of its acid form due to registry limitations.

Key Differences :

  • Saturation : The indoline core in this compound is saturated, reducing aromaticity and altering electronic properties compared to indole derivatives .
  • Chirality: Unlike non-chiral indole-2-carboxylates, the (S)-enantiomer enables precise stereochemical control in drug intermediates .
  • Functionalization : Indoline-2-carboxylates are more amenable to substitution at the 3-position for peptidomimetic applications, whereas indole-2-carboxylates are often functionalized at the 5- or 7-positions .
Substituents at the 5-Position
  • 5-Hydroxyindole-2-carboxylic acid (CAS: N/A) and 5-benzyloxyindole-2-carboxylic acid (CAS: N/A) exhibit distinct regioselectivity during cyclization. For example, cyclization of azidocinnamate esters with electron-donating groups (e.g., benzyloxy) favors 5-substituted indoles, while electron-withdrawing groups may shift regioselectivity .
  • Comparison with this compound : The saturated indoline core avoids regioselectivity challenges associated with indole synthesis, streamlining its use in modular drug design .
3-Formylindole-2-Carboxylates

Derivatives like 3-formyl-1H-indole-2-carboxylic acid are precursors for Schiff base formation, enabling the synthesis of thiazole hybrids (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid). These compounds exhibit antimicrobial and anticancer activity but lack the stereochemical utility of this compound .

Biological Activity

(S)-(+)-Methyl indoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various targets, and potential therapeutic applications.

Overview of Biological Activity

This compound has been studied for its role as an inhibitor of HIV-1 integrase, a crucial enzyme in the viral replication cycle. Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit potent inhibitory effects on integrase activity, which is essential for the integration of viral DNA into the host genome.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Metal Chelation : The compound's indole core and carboxyl group facilitate chelation with magnesium ions (Mg²⁺) within the active site of integrase, disrupting its function .
  • Hydrophobic Interactions : Modifications at the C3 position of the indole core enhance interactions with hydrophobic regions near the active site, improving binding affinity and inhibitory potency .

Efficacy Against HIV-1 Integrase

Recent studies have quantitatively assessed the inhibitory effects of this compound derivatives on HIV-1 integrase:

CompoundIC50 (μM)Remarks
This compound12.41Initial parent compound
Optimized derivative 20a0.13Significant improvement in inhibition
Control (Raltegravir)0.06Reference standard for comparison

The data indicate that structural optimizations can lead to substantial increases in inhibitory activity, making these compounds promising candidates for further development as antiretroviral agents .

Neuroprotective Properties

In addition to antiviral activity, this compound has shown potential neuroprotective effects. Compounds with similar indole scaffolds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's:

CompoundAChE IC50 (μM)BChE IC50 (μM)Selectivity Index
Compound 3n9.77 ± 0.7647.34High selectivity for AChE

These findings suggest that modifications in the indole structure can lead to enhanced neuroprotective properties through inhibition of cholinesterases and antioxidant activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • HIV Integrase Inhibition : A study demonstrated that derivatives with halogen substitutions at specific positions significantly improved integrase inhibition compared to parent compounds, emphasizing structure-activity relationships in drug design .
  • Neuroprotective Effects : Research indicated that certain derivatives not only inhibited cholinesterases but also exhibited antioxidant properties, protecting neuronal cells from oxidative stress induced by hydrogen peroxide .
  • Marine Natural Products : Investigations into marine-derived indole compounds revealed cytotoxicity against various cancer cell lines, indicating broader therapeutic potential beyond antiviral applications .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (S)-(+)-methyl indoline-2-carboxylate, and how can reaction yields be optimized?

The compound is synthesized via palladium-catalyzed intramolecular C–N coupling reactions, as demonstrated by cyclopalladated intermediates. For example, a palladacycle precursor (e.g., 3a-I) reacts under base-assisted conditions to yield the indoline derivative with a 61% yield after purification by silica gel chromatography (petroleum ether/acetone eluent) . Optimization involves adjusting base stoichiometry, reaction temperature, and catalyst loading. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., δH 7.13–6.69 ppm for aromatic protons) and X-ray crystallography are standard. For crystallographic validation, programs like SHELXL refine atomic coordinates using high-resolution data, with hydrogen atoms placed in calculated positions and displacement parameters refined . Planarity of the indoline ring (r.m.s. deviation ≤0.023 Å) and pyramidal geometry at nitrogen (Σ bond angles ~350°) confirm structural integrity .

Q. How can researchers validate the purity of this compound post-synthesis?

Purity is assessed via HPLC with a chiral stationary phase to resolve enantiomers. Complementary techniques include melting point determination (compare to literature values, e.g., 232–234°C for related indoline derivatives) and mass spectrometry (e.g., XLogP3-AA = 1.9) . Residual solvents are quantified using GC-MS, adhering to ICH guidelines.

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of palladium-catalyzed C–N coupling in the synthesis of (S)-configured indoline derivatives?

The reaction proceeds via a cyclopalladated intermediate, where the stereochemistry is retained through a base-assisted reductive elimination step. Computational studies (DFT) suggest that steric hindrance at the palladium center and π-π interactions between the indole ring and catalyst ligands dictate enantioselectivity. Experimental data (e.g., 61% yield, 90:10 eluent ratio) align with a six-membered transition state model .

Q. How do hydrogen-bonding patterns and crystal packing influence the stability of this compound in solid-state formulations?

Graph-set analysis (e.g., Etter’s formalism) reveals that while the hydroxy group in related derivatives does not participate in hydrogen bonding, weak C–H···O interactions stabilize the crystal lattice. This lack of strong hydrogen bonds may contribute to hygroscopicity, necessitating co-crystallization strategies for pharmaceutical applications .

Q. What strategies resolve contradictions in reported crystallographic data for (S)-configured indoline derivatives?

Discrepancies in bond angles or torsional parameters often arise from twinning or low-resolution data. Using WinGX for data integration and SHELXD for phase refinement improves accuracy. For example, merging Friedel pairs (e.g., 1681 pairs in C24H25NO) and applying restraints for disordered regions reduce systematic errors .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features like ester group orientation and indoline puckering (amplitude q ≈ 0.3 Å) with target binding affinities. For TGR5 agonists, substituents at the 3-position of the pyrazine ring enhance activity, as shown in derivatives with IC50 values <10 nM .

Methodological Best Practices

  • Handling Air-Sensitive Intermediates : Use Schlenk lines for palladacycle synthesis to prevent oxidation. Quench reactions under inert atmospheres (e.g., N2) and store products in amber vials at –20°C .
  • Data Reproducibility : Document solvent ratios, column chromatography gradients, and instrument calibration parameters. For example, hexane/ethyl acetate (45:1) eluent reproducibly isolates indoline derivatives .
  • Ethical Reporting : Disclose merged Friedel pairs and refinement restraints in crystallographic CIF files to ensure transparency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-Methyl indoline-2-carboxylate
Reactant of Route 2
(S)-(+)-Methyl indoline-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.